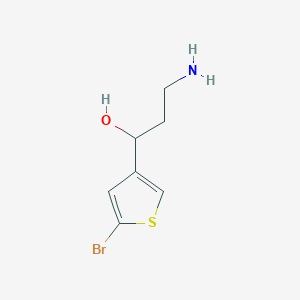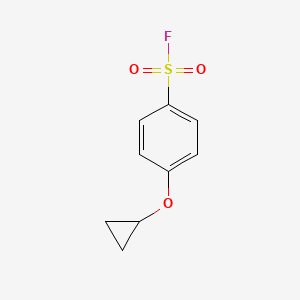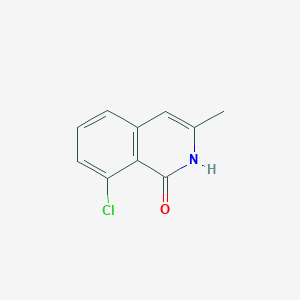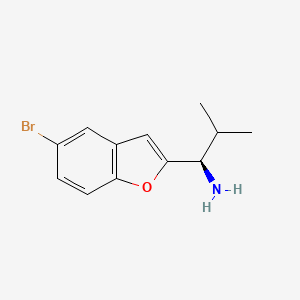
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of a dioxolane ring attached to a benzene ring, which is further substituted with a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide typically involves the reaction of 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide: Similar structure but different substituents on the dioxolane ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group instead of a carboximidamide group.
4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene: Features a methylenedioxy group on the benzene ring.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxolane ring provides stability and reactivity, while the carboximidamide group offers potential for various chemical modifications and interactions .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-dioxolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C11H14N2O2/c1-11(14-6-7-15-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H3,12,13) |
Clave InChI |
GHWFRPKJPYKLGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)


![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)

![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)

![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)

![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)



